2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone
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Overview
Description
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is an organic compound that features a phenyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-1,3-dithiolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone typically involves the reaction of a phenyl ethanone derivative with a dithiolane compound. One common method involves the use of 1,2-ethanedithiol and a phenyl ethanone derivative in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted dithiolane derivatives.
Scientific Research Applications
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The dithiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A similar compound with a dithiolane ring but without the phenyl ethanone moiety.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is unique due to the presence of both the phenyl ethanone and dithiolane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
83075-05-2 |
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Molecular Formula |
C12H14OS2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dithiolan-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H14OS2/c1-12(14-7-8-15-12)9-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
XIDQUTSKKIKAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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